2-(4-Metiltio fenil)fenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

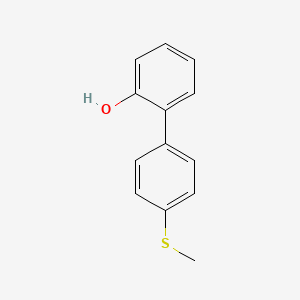

2-(4-Methylthiophenyl)phenol, also known by its IUPAC name 4’-(methylsulfanyl)[1,1’-biphenyl]-2-ol, is an organic compound with the molecular formula C13H12OS and a molecular weight of 216.3 g/mol . This compound is characterized by the presence of a phenol group and a methylthio group attached to a biphenyl structure.

Aplicaciones Científicas De Investigación

2-(4-Methylthiophenyl)phenol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Mecanismo De Acción

Target of Action

Phenolic compounds, which 2-(4-methylthiophenyl)phenol is a part of, are known to interact with a wide range of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

Phenolic compounds, in general, can interact with their targets through various mechanisms, such as direct binding or modulation of enzymatic activity .

Biochemical Pathways

Phenolic compounds, including 2-(4-Methylthiophenyl)phenol, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Phenolic compounds are known to undergo extensive metabolism, including phase 1 and phase 2 reactions, as well as biotransformation by gut microflora . These processes can significantly impact the bioavailability of phenolic compounds .

Result of Action

Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

The action, efficacy, and stability of 2-(4-Methylthiophenyl)phenol can be influenced by various environmental factors . For instance, phenols have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules. They are readily soluble in water due to their ability to form hydrogen bonding.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylthiophenyl)phenol can be achieved through various methods, including:

Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant, making it a widely used method for the synthesis of biphenyl derivatives.

Nucleophilic Aromatic Substitution: This method involves the substitution of an aryl halide with a nucleophile under basic conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction.

Industrial Production Methods: Industrial production of 2-(4-Methylthiophenyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and reducing reaction times.

Types of Reactions:

Oxidation: 2-(4-Methylthiophenyl)phenol can undergo oxidation reactions to form quinones. The phenol group is particularly susceptible to oxidation, leading to the formation of 2,5-cyclohexadiene-1,4-dione derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The phenol group activates the aromatic ring towards these reactions, often resulting in ortho and para substitution products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3, FeBr3). Nitration typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Quinone derivatives.

Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.

Comparación Con Compuestos Similares

Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

4-Methylthiophenol: Contains a methylthio group attached to a benzene ring.

Biphenyl: Consists of two benzene rings connected by a single bond.

Comparison: 2-(4-Methylthiophenyl)phenol is unique due to the presence of both a phenol group and a methylthio group on a biphenyl structure. This combination imparts distinct chemical and physical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activities .

Actividad Biológica

2-(4-Methylthiophenyl)phenol, with the chemical formula C13H12OS, is a phenolic compound characterized by a methylthio group attached to a para position of the phenyl ring. This structural feature enhances its chemical reactivity and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science.

The synthesis of 2-(4-Methylthiophenyl)phenol can be achieved through several methods, primarily involving the reaction of phenolic compounds with methylthio-substituted aromatic compounds. The presence of the methylthio group is significant as it influences the compound's biological activity.

Biological Activities

Research indicates that 2-(4-Methylthiophenyl)phenol exhibits several notable biological activities:

Antioxidant Activity

A recent study highlighted the antioxidant capacity of phenolic compounds similar to 2-(4-Methylthiophenyl)phenol, emphasizing their role in mitigating oxidative stress through radical scavenging mechanisms. The study utilized various assays to quantify antioxidant activity, indicating that such compounds could be beneficial in preventing oxidative damage in cells.

Antiproliferative Studies

In vitro studies on structurally related compounds have shown significant antiproliferative activity against breast cancer cell lines. For example, certain derivatives demonstrated IC50 values ranging from 10–33 nM against MCF-7 cells, indicating strong potential for further development as anticancer agents . Although direct studies on 2-(4-Methylthiophenyl)phenol are sparse, these findings suggest that it may exhibit similar properties due to its structural similarities.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Type | Unique Features | Antiproliferative Activity (IC50) |

|---|---|---|---|

| 4-Methylphenol | Simple Phenol | Antiseptic and disinfectant properties | Not specified |

| 2-Methoxy-4-methylphenol | Methoxy-substituted | Used in fragrances and flavoring agents | Not specified |

| 2-Cresol | Methyl-substituted | Strong antibacterial properties | Not specified |

| 4-Hydroxybenzoic acid | Hydroxybenzoate | Commonly used as a preservative (paraben) | Not specified |

| 2-(4-Methylthiophenyl)phenol | Phenolic compound | Enhanced reactivity due to methylthio substitution | Potentially significant |

Toxicological Considerations

Toxicological assessments indicate that while 2-(4-Methylthiophenyl)phenol exhibits some acute toxicity, with an LD50 value of approximately 1984 mg/kg bw in rodent studies, it also shows potential for recovery from adverse effects within weeks following exposure . Such data are crucial for evaluating its safety profile for potential therapeutic applications.

Propiedades

IUPAC Name |

2-(4-methylsulfanylphenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSCYJCXMRAVOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.